molecular formula C5H2F4N2S B3221279 2-Fluoro-3-trifluoromethylsulfanylpyrazine CAS No. 1206524-61-9

2-Fluoro-3-trifluoromethylsulfanylpyrazine

Cat. No.: B3221279
CAS No.: 1206524-61-9
M. Wt: 198.14 g/mol
InChI Key: VTGGSJSUVIIIAE-UHFFFAOYSA-N
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Description

2-Fluoro-3-trifluoromethylsulfanylpyrazine is an organofluorine compound characterized by the presence of both fluorine and sulfur atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable pyrazine derivative is reacted with a fluorinating agent and a trifluoromethylsulfanyl source under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-trifluoromethylsulfanylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-3-trifluoromethylsulfanylpyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-trifluoromethylsulfanylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and sulfur atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Properties

IUPAC Name

2-fluoro-3-(trifluoromethylsulfanyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F4N2S/c6-3-4(11-2-1-10-3)12-5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGGSJSUVIIIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)F)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266726
Record name 2-Fluoro-3-[(trifluoromethyl)thio]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-61-9
Record name 2-Fluoro-3-[(trifluoromethyl)thio]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206524-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-[(trifluoromethyl)thio]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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